molecular formula C17H11BrFNO4 B2796382 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 710987-59-0

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2796382
CAS No.: 710987-59-0
M. Wt: 392.18
InChI Key: LFLXQYZQBKEMTM-UHFFFAOYSA-N
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Description

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound characterized by its bromine, fluorine, methoxy, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the chromene core. One common approach is the cyclization of a suitable precursor, such as a substituted coumarin derivative, under acidic conditions. The bromination and fluorination steps are usually carried out using specific reagents like N-bromosuccinimide (NBS) and Selectfluor, respectively. The methoxy group can be introduced using methanol in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide (NaOCH₃) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted chromenes or benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: Biologically, 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has shown potential as an inhibitor of certain enzymes or receptors. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: In medicine, this compound may be explored for its pharmacological properties, such as anti-inflammatory, anticancer, or antiviral activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical properties can be harnessed for various applications, including material science and nanotechnology.

Mechanism of Action

The mechanism by which 6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, altering their activity and leading to downstream effects. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

  • 6-bromo-N-(4-methoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

  • 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

  • 6-bromo-N-(4-fluorophenyl)-8-hydroxy-2-oxo-2H-chromene-3-carboxamide

Uniqueness: The presence of the methoxy group at the 8-position and the fluorine atom at the 4-position of the phenyl ring distinguishes this compound from its analogs. These modifications can significantly impact its chemical reactivity, biological activity, and physical properties, making it unique among similar compounds.

Properties

IUPAC Name

6-bromo-N-(4-fluorophenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO4/c1-23-14-8-10(18)6-9-7-13(17(22)24-15(9)14)16(21)20-12-4-2-11(19)3-5-12/h2-8H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLXQYZQBKEMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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